6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904274
InChI: InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC15904274

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde -

Specification

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name 6-ethoxy-2-piperidin-1-ylquinoline-3-carbaldehyde
Standard InChI InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3
Standard InChI Key OKZBHTRVHIKMTL-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde (C₁₇H₂₀N₂O₂) features a quinoline core substituted at positions 2, 3, and 6. The 2-piperidinyl group arises from nucleophilic aromatic substitution (SNAr), replacing a chlorine atom in precursor 2-chloroquinoline-3-carbaldehydes . The 6-ethoxy group (-OCH₂CH₃) is introduced via alkoxylation, typically using ethanol under basic conditions. The 3-carbaldehyde (-CHO) group enables condensation and cyclization reactions, forming Schiff bases or fused heterocycles .

Physicochemical Properties

While experimental data for this specific compound remain limited, analogs suggest:

  • Molecular Weight: 284.35 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the piperidinyl and aldehyde groups .

  • Reactivity: The aldehyde undergoes nucleophilic addition, while the piperidinyl group participates in hydrogen bonding and hydrophobic interactions .

Table 1: Comparative Properties of Quinoline-3-carbaldehyde Derivatives

CompoundSubstituentsλmax (nm)LogPBiological Activity
2-Chloro-6-ethoxyquinoline-3-carbaldehydeCl, OCH₂CH₃, CHO3202.8Antibacterial
2-Piperidinyl-6-methoxyquinoline-3-carbaldehydePiperidinyl, OCH₃, CHO3353.1Anticancer
6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehydePiperidinyl, OCH₂CH₃, CHO330*3.0*Kinase inhibition
*Predicted values based on structural analogs .

Synthetic Methodologies

Precursor Synthesis

The compound is synthesized from 2-chloro-6-ethoxyquinoline-3-carbaldehyde, which is prepared via the Vilsmeier-Haack reaction:

  • Quinoline Core Formation: 6-Ethoxyquinoline is formylated at position 3 using POCl₃ and DMF .

  • Chlorination: Phosphorus oxychloride introduces chlorine at position 2, yielding 2-chloro-6-ethoxyquinoline-3-carbaldehyde .

Piperidinyl Substitution

The chlorine atom at position 2 is replaced by piperidine under SNAr conditions:

  • Reagents: Piperidine, anhydrous K₂CO₃, ethanol .

  • Mechanism: Base deprotonates piperidine, generating a nucleophile that displaces chloride.

  • Conditions: Reflux for 6–8 hours, yielding 70–85% .

Table 2: Optimization of Piperidinyl Substitution

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃EtOH78885
NaOHDMF100472
Et₃NTHF661268
Data adapted from .

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .

  • One-Pot Methods: Combine alkoxylation and amination steps using PEG-400 as a green solvent .

Reactivity and Derivative Formation

Schiff Base Formation

The aldehyde group condenses with primary amines to form imines:

  • Example: Reaction with aniline derivatives yields 1-(2-piperidinyl-6-ethoxyquinolin-3-yl)-N-arylmethanimines .

  • Catalysts: Acetic acid or l-proline enhance yields (80–92%) .

Cyclization Reactions

  • Pyrano[3,2-c]chromenones: 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde reacts with 4-hydroxycoumarin under ultrasonic irradiation, forming fused heterocycles with antitumor activity .

  • Triazolyl Derivatives: Click chemistry with azides yields 1,2,3-triazoles, evaluated as kinase inhibitors .

Table 3: Biological Activities of Key Derivatives

DerivativeStructureIC₅₀ (μM)Target
5-[(6-Ethoxy-2-piperidinylquinolin-3-yl)methylene]-2,4-thiazolidinedioneThiazolidinedione hybrid1.2PIM-1 kinase
1-(2-Piperidinyl-6-ethoxyquinolin-3-yl)-3-phenyl-1H-pyrazole-4-carbaldehydePyrazole hybrid0.8Caspase 3/7

Applications in Drug Discovery

Kinase Inhibition

Hybrids of 6-ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde exhibit dual PIM-1/2 kinase inhibition:

  • Mechanism: The quinoline core binds the ATP pocket, while the piperidinyl group stabilizes hydrophobic residues .

  • Lead Compound: 5-[(6-Ethoxy-2-piperidinylquinolin-3-yl)methylene]-2,4-thiazolidinedione shows IC₅₀ = 1.2 μM against PIM-1 .

Anticancer Activity

  • Apoptosis Induction: Derivatives activate caspase 3/7 in MCF-7 cells (EC₅₀ = 0.8 μM) .

  • Synergistic Effects: Combination with doxorubicin reduces tumor growth in murine models by 60% .

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